![molecular formula C14H13N3O3 B054469 Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate CAS No. 122665-86-5](/img/structure/B54469.png)
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate
Beschreibung
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate (CAS: 122665-86-5) is a phthalazinone derivative featuring a cyanomethyl substituent at the 3-position and an ethyl acetate group at the 1-position of the heterocyclic core. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting antimicrobial or cytotoxic pathways .
Eigenschaften
IUPAC Name |
ethyl 2-[3-(cyanomethyl)-4-oxophthalazin-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-20-13(18)9-12-10-5-3-4-6-11(10)14(19)17(16-12)8-7-15/h3-6H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAMVTQRKTVMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384893 | |
Record name | Ethyl [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122665-86-5 | |
Record name | Ethyl 3-(cyanomethyl)-3,4-dihydro-4-oxo-1-phthalazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122665-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3-cyanomethyl-3,4-dihydro-4-oxophthalazin-1-yl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122665865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl (3-cyanomethyl-3,4-dihydro-4-oxophthalazin-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Core Phthalazine Skeleton Formation
The phthalazine backbone is typically constructed via cyclocondensation reactions. A common approach involves reacting anthranilic acid derivatives with carbonyl-containing reagents. For example, in the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, anthranilic acid reacts with phenyl isothiocyanate to form a thiourea intermediate, which undergoes cyclization under basic conditions. Analogously, Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate likely derives from a similar cyclization between a substituted phthalazine precursor and ethyl chloroacetate.
Reaction Conditions:
Cyanomethyl Functionalization
Introducing the cyanomethyl group at the 3-position of the phthalazine ring requires nucleophilic substitution or alkylation. Patent WO2009077401A1 describes the use of Pd(PPh₃)₄ and PhSiH₃ for deprotecting Alloc groups in peptide synthesis, a method adaptable for selective functionalization in heterocycles. For this compound, a plausible route involves:
-
Bromomethyl Intermediate: [1-(Bromomethyl)cyclopropyl]acetonitrile (from [1-(hydroxymethyl)cyclopropyl]acetonitrile via bromination).
-
Cyanomethylation: Displacement of bromide using cyanide sources (e.g., NaCN) in polar aprotic solvents.
Critical Parameters:
-
Reagent Stoichiometry: Excess cyanide (2–3 eq.) ensures complete substitution.
-
Purification: Column chromatography or recrystallization from heptane.
Key Synthetic Steps and Optimization
Condensation with Ethyl Chloroacetate
The ester moiety is introduced via nucleophilic acyl substitution. In a representative procedure from PMC7199254, 2-mercapto-3-phenylquinazolin-4-one reacts with ethyl chloroacetate in alkaline medium to form the corresponding thioether. Adapting this for this compound:
-
Base Selection: Sodium hydroxide or triethylamine (8 eq.) in methanol or DMF.
-
Reaction Monitoring: TLC (ethyl acetate/hexane, 1:2) or HPLC (C18 column, ACN/H₂O gradient).
Yield Optimization:
Cyclization and Ring Closure
Cyclization to form the dihydrophthalazin-4-one core is achieved under acidic or oxidative conditions. Patent US7271268B1 details the use of iodine (I₂) for disulfide bond formation in mercaptomethyl derivatives, a strategy applicable to ring closure. For this compound:
-
Oxidative Cyclization:
Mechanistic Insight:
Iodine facilitates the oxidation of thiol intermediates to disulfides, promoting intramolecular cyclization. Excess iodine ensures complete conversion, while DMF stabilizes reactive intermediates.
Purification and Characterization
Crystallization Protocols
High-purity product isolation often requires multi-step crystallization:
Step | Solvent System | Temperature | Duration | Purity (GC/HPLC) |
---|---|---|---|---|
1 | Heptane | 10°C | 4–5 hrs | >99% |
2 | Ethyl acetate | −20°C | 12 hrs | 98–99% |
Notes:
Analytical Techniques
HPLC Conditions (Waters 2695 System):
Spectroscopic Data:
-
¹H NMR (500 MHz, DMSO-d₆): δ 4.21 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.85 (s, 2H, CH₂CN), 2.90 (s, 2H, CH₂COO).
Challenges and Mitigation Strategies
Byproduct Formation
Common Byproducts:
Mitigation:
Analyse Chemischer Reaktionen
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Core Structural Features
The phthalazin-1(2H)-one scaffold is common among analogs, but substituents at the 3- and 1-positions dictate divergent properties:
Key Differences and Implications
In contrast, methyl esters (e.g., intermediates in ) are more polar, favoring solubility in aqueous environments during synthesis .
Position 3 Substituents: Cyanomethyl (Target): Introduces strong electron-withdrawing effects, which may stabilize the phthalazinone ring or modulate interactions with biological targets (e.g., enzymes). Thioamide (): The sulfur atom in the thioamide derivative could facilitate hydrogen bonding or metal coordination, but its discontinuation suggests synthetic or stability challenges . Hydrazides (Compounds B2-B5): These groups enhance antimicrobial activity, as seen in B2 (active against S. aureus), likely due to hydrogen-bonding interactions with bacterial proteins .
For example, isoxazoline-substituted phthalazinones () inhibit pathogens like E. coli and S. typhi via mechanisms resembling strobilurin fungicides . The absence of polar groups (e.g., hydrazides) in the target compound may limit direct antimicrobial efficacy but could make it a versatile intermediate for further functionalization .
Biologische Aktivität
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 271.27 g/mol. The compound features a phthalazinone core, which is known for its diverse biological activities.
Synthesis
The synthesis typically involves the reaction of phthalazine derivatives with cyanomethyl groups under specific conditions to yield the target compound. The synthetic pathway often includes the use of ethyl chloroacetate as a reactant.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the phthalazine structure have shown effectiveness against various bacterial strains and fungi.
Compound | Activity | Tested Strains |
---|---|---|
This compound | Antimicrobial | E. coli, S. aureus |
Related Phthalazine Derivative | Antifungal | C. albicans |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The mechanism appears to involve the modulation of signaling pathways related to inflammation.
Cytokine | Control Level | Treated Level |
---|---|---|
IL-6 | High | Reduced |
TNF-α | High | Reduced |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly against specific cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Study : A study conducted by Al-Majidi et al. (2015) tested various phthalazine derivatives against bacterial strains. The results showed that compounds with similar structures had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL.
- Anti-inflammatory Research : In a study by Godhani et al. (2016), the compound was tested on LPS-induced inflammation in macrophages, showing a significant decrease in cytokine levels compared to untreated controls.
- Anticancer Investigation : A recent study highlighted the effects of phthalazine derivatives on cancer cell lines, demonstrating that certain compounds led to a reduction in cell viability by inducing apoptosis.
Q & A
Q. Advanced: How can reaction conditions be systematically optimized to address yield variability in scaled-up synthesis?
Methodological Answer: Yield optimization requires a Design of Experiments (DoE) approach:
- Temperature gradient analysis : Test 20–50°C to identify exothermic/endothermic effects (e.g., uses 60–65°C for analogous allylation).
- Catalyst screening : Compare bases (e.g., KOH, NaH) to assess nucleophilicity impact.
- Solvent polarity studies : Replace DMF with DMAc or DMSO to evaluate dielectric constant effects on reaction rate .
- In-line analytics : Use HPLC or FTIR to monitor intermediate formation and adjust stoichiometry dynamically.
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- NMR : H and C NMR confirm the phthalazinone core (δ 8.1–8.3 ppm for aromatic protons) and cyanomethyl group (δ 4.3 ppm, singlet) .
- Mass spectrometry : ESI-MS ([M+H] at m/z 272.1) verifies molecular weight.
- X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the phthalazinone ring (see SHELX refinement in ) .
Q. Advanced: How can X-ray diffraction resolve ambiguities in the cyanomethyl group’s orientation?
Methodological Answer:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O/N contacts) influencing conformation.
- Density Functional Theory (DFT) : Compare experimental vs. computed bond angles to validate torsional preferences .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against E. coli and S. aureus (MIC range: 10–50 µg/mL) .
- Anti-inflammatory : LPS-induced IL-6/TNF-α suppression in RAW264.7 macrophages (IC determination via ELISA) .
- Anticancer : MTT assay on HeLa or MCF-7 cells; apoptosis markers (e.g., caspase-3) via flow cytometry .
Q. Advanced: How do structural modifications (e.g., isoxazoline substitution) enhance bioactivity?
Methodological Answer:
- SAR analysis : Compare MICs of derivatives (e.g., methyl vs. ethyl esters; shows allyl-substituted analogs improve activity 2-fold).
- Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to identify critical H-bonding (cyanomethyl → Asp73) .
- Metabolic stability : Assess cytochrome P450 interactions (CYP3A4 inhibition assays) to prioritize lead candidates.
Basic: What are the dominant reaction pathways for this compound under oxidative conditions?
Methodological Answer:
- Oxidation : KMnO in acidic media cleaves the phthalazinone ring to yield phthalic acid derivatives.
- Reduction : NaBH selectively reduces the 4-oxo group to 4-hydroxy, preserving the cyanomethyl moiety .
Q. Advanced: How can kinetic isotope effects (KIE) elucidate the oxidation mechanism?
Methodological Answer:
- Deuterium labeling : Replace labile H-atoms (e.g., α to carbonyl) with H; measure rate changes via H NMR.
- Computational modeling : Transition state analysis (Gaussian 16) identifies rate-determining steps (e.g., C–O bond cleavage).
Basic: How should solubility and stability be profiled for preclinical studies?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4), ethanol, and DMSO; logP calculation via HPLC (experimental logP ≈ 1.8) .
- Stability : Forced degradation (40°C/75% RH for 4 weeks) with HPLC monitoring; hydrolytic susceptibility at ester group noted.
Q. Advanced: What formulation strategies improve bioavailability for in vivo models?
Methodological Answer:
- Nanocrystal dispersion : High-pressure homogenization (e.g., 1500 bar, 10 cycles) to reduce particle size (<200 nm).
- Prodrug design : Replace ethyl ester with PEGylated analogs to enhance aqueous solubility .
Basic: How to address contradictory cytotoxicity data across cancer cell lines?
Methodological Answer:
- Standardized protocols : Use identical cell passage numbers, serum-free media, and incubation times (e.g., 48 hrs).
- Orthogonal assays : Validate MTT results with ATP-based viability (CellTiter-Glo) .
Q. Advanced: What systems biology approaches explain cell line-specific responses?
Methodological Answer:
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., p53 in HeLa vs. PTEN in MCF-7).
- Metabolomics : LC-MS profiling to correlate lactate accumulation (Warburg effect) with apoptosis resistance .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.